SU 5402 (GMP)

描述

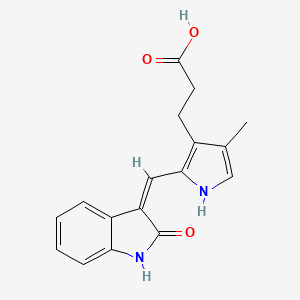

structure given in first source

Structure

3D Structure

属性

IUPAC Name |

3-[4-methyl-2-[(Z)-(2-oxo-1H-indol-3-ylidene)methyl]-1H-pyrrol-3-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O3/c1-10-9-18-15(11(10)6-7-16(20)21)8-13-12-4-2-3-5-14(12)19-17(13)22/h2-5,8-9,18H,6-7H2,1H3,(H,19,22)(H,20,21)/b13-8- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNDVEAXZWJIOKB-JYRVWZFOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC(=C1CCC(=O)O)C=C2C3=CC=CC=C3NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CNC(=C1CCC(=O)O)/C=C\2/C3=CC=CC=C3NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90415361 | |

| Record name | su5402 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90415361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

215543-92-3 | |

| Record name | su5402 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90415361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

SU5402: A Multi-Targeted Tyrosine Kinase Inhibitor for Modulating Key Signaling Pathways

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

SU5402 is a synthetic small molecule that functions as a potent, cell-permeable inhibitor of several receptor tyrosine kinases (RTKs). Primarily recognized for its robust inhibition of Vascular Endothelial Growth Factor Receptor (VEGFR) and Fibroblast Growth Factor Receptor (FGFR), SU5402 also demonstrates activity against Platelet-Derived Growth Factor Receptor (PDGFR). By competing with ATP for the kinase domain's binding site, SU5402 effectively blocks receptor autophosphorylation and subsequent downstream signaling cascades. This inhibitory action on critical pathways involved in angiogenesis, cell proliferation, and differentiation has established SU5402 as a valuable tool in cancer research, developmental biology, and stem cell studies. This technical guide provides a comprehensive overview of the signaling pathways inhibited by SU5402, quantitative data on its inhibitory activity, detailed experimental protocols, and visual representations of its mechanism of action.

Core Signaling Pathways Inhibited by SU5402

SU5402 exerts its biological effects by targeting the ATP-binding pocket of specific receptor tyrosine kinases. Its primary targets are key players in cellular signaling: VEGFR, FGFR, and PDGFR.

Vascular Endothelial Growth Factor Receptor (VEGFR) Signaling

SU5402 is a potent inhibitor of VEGFR2 (also known as KDR or Flk-1), a primary mediator of VEGF-driven angiogenesis.[1][2][3] The binding of VEGF to VEGFR2 induces receptor dimerization and autophosphorylation of tyrosine residues. This activation initiates downstream signaling cascades, including the PLCγ-PKC-MAPK/ERK and the PI3K-Akt pathways, which ultimately lead to endothelial cell proliferation, migration, and survival, culminating in new blood vessel formation. SU5402 blocks the initial autophosphorylation step, thereby abrogating all downstream effects of VEGF signaling.

Fibroblast Growth Factor Receptor (FGFR) Signaling

SU5402 is a strong inhibitor of FGFR1. It also shows inhibitory activity against other members of the FGFR family, including FGFR2, FGFR3, and FGFR4. The binding of FGFs to their receptors, in the presence of heparan sulfate proteoglycans, leads to receptor dimerization, activation of the intracellular tyrosine kinase domain, and autophosphorylation. This triggers a cascade of downstream signaling, most notably through the RAS-MAPK/ERK and PI3K-Akt pathways, which are crucial for processes such as cell proliferation, differentiation, and migration. SU5402's interference with FGFR autophosphorylation makes it an effective tool for studying and potentially treating FGF-driven pathologies, including certain cancers and developmental disorders.

Platelet-Derived Growth Factor Receptor (PDGFR) Signaling

SU5402 also inhibits PDGFRβ, though with a lower potency compared to its effects on VEGFR2 and FGFR1. The PDGF/PDGFR axis plays a significant role in the growth, proliferation, and migration of mesenchymal cells. Similar to VEGFR and FGFR, ligand-induced dimerization of PDGFRs leads to the activation of their intrinsic kinase activity and the initiation of downstream signaling through pathways like PI3K-Akt and MAPK/ERK.

Off-Target Effects

It is important to note that while SU5402 is selective, it is not entirely specific. Studies have shown that at higher concentrations, SU5402 can inhibit other tyrosine kinases, including DDR2, IGF1R, FLT3, TRKA, FLT4, ABL, and JAK3. This multikinase activity should be considered when interpreting experimental results.

Quantitative Inhibitory Activity of SU5402

The potency of SU5402 against its primary targets is typically quantified by the half-maximal inhibitory concentration (IC50). The following tables summarize the reported IC50 values for SU5402 against various receptor tyrosine kinases in both cell-free and cell-based assays.

Table 1: IC50 Values of SU5402 in Cell-Free Kinase Assays

| Target Kinase | IC50 (nM) |

| VEGFR2 (KDR/Flk-1) | 20 |

| FGFR1 | 30 |

| PDGFRβ | 510 |

Data presented are representative values from multiple sources. Actual values may vary depending on assay conditions.

Table 2: IC50 Values of SU5402 in Cell-Based Assays

| Cell-Based Assay | IC50 (µM) |

| VEGF-dependent cell proliferation | 0.05 |

| FGF-dependent cell proliferation | 2.80 |

| PDGF-dependent cell proliferation | 28.4 |

| VEGF-R2 (Flk-1/KDR) tyrosine phosphorylation in NIH 3T3 cells | 0.4 |

| PDGF-R tyrosine phosphorylation in NIH 3T3 cells | 60.9 |

Data presented are representative values from multiple sources. Actual values may vary depending on assay conditions.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments frequently cited in the study of SU5402's inhibitory effects.

Cell-Free Receptor Tyrosine Kinase Assay (ELISA-based)

This protocol is a common method to determine the direct inhibitory effect of SU5402 on the kinase activity of purified receptor tyrosine kinases.

Materials:

-

Recombinant purified kinase (e.g., GST-FGFR1, GST-Flk-1/KDR)

-

96-well microtiter plates coated with a substrate peptide (e.g., poly(Glu-Tyr), 4:1)

-

SU5402 stock solution (in DMSO)

-

Kinase assay buffer (100 mM HEPES pH 7.5, 100 mM NaCl, 0.1 mM sodium orthovanadate)

-

ATP/MnCl₂ solution (40 µM ATP, 40 mM MnCl₂)

-

EDTA solution (0.5 M) to stop the reaction

-

Wash buffer (TBST: 10 mM Tris pH 7.4, 150 mM NaCl, 0.05% Tween-20)

-

Primary antibody: Rabbit polyclonal anti-phosphotyrosine antiserum

-

Secondary antibody: Goat anti-rabbit antiserum conjugated with horseradish peroxidase (HRP)

-

HRP substrate (e.g., 2,2'-azino-bis(3-ethylbenzthiazoline-6-sulfonic acid) - ABTS)

-

Microplate reader

Procedure:

-

Coat 96-well microtiter plates with the substrate peptide overnight.

-

Wash the plates with wash buffer.

-

Dilute the purified kinases in kinase assay buffer and add to the wells.

-

Prepare serial dilutions of SU5402 in 4% DMSO and add to the test wells. Include a vehicle control (DMSO only).

-

Initiate the kinase reaction by adding the ATP/MnCl₂ solution. The final ATP concentration should be near its Km value (e.g., 10 µM).

-

Incubate the plates with shaking for a defined period (e.g., 10 minutes).

-

Stop the reaction by adding EDTA solution.

-

Wash the plates three times with wash buffer.

-

Add the primary anti-phosphotyrosine antibody (e.g., at a 1:10,000 dilution in TBST) and incubate for 1 hour.

-

Wash the plates three times with wash buffer.

-

Add the HRP-conjugated secondary antibody and incubate for 1 hour.

-

Wash the plates three times with wash buffer.

-

Add the HRP substrate and measure the absorbance using a microplate reader.

-

Calculate the IC50 values by fitting the data to a four-parameter logistic curve.

Cell Proliferation Assay (Sulforhodamine B Assay)

This assay determines the effect of SU5402 on the proliferation of cells that are dependent on specific growth factors.

Materials:

-

Target cell line (e.g., HUVECs for VEGF-dependent proliferation)

-

Complete cell culture medium

-

SU5402 stock solution (in DMSO)

-

Sulforhodamine B (SRB) solution

-

Trichloroacetic acid (TCA)

-

Tris base solution

Procedure:

-

Seed the cells in 96-well plates and allow them to attach overnight.

-

The next day, replace the medium with fresh medium containing serial dilutions of SU5402. Ensure the final DMSO concentration is low (<0.5%).

-

Incubate the cells for a specified period (e.g., 96 hours).

-

Fix the cells by gently adding cold TCA to a final concentration of 10% and incubate for 1 hour at 4°C.

-

Wash the plates five times with water and allow them to air dry.

-

Stain the cells with SRB solution for 30 minutes at room temperature.

-

Wash the plates five times with 1% acetic acid to remove unbound dye and allow them to air dry.

-

Solubilize the bound dye with 10 mM Tris base solution.

-

Measure the absorbance at a suitable wavelength (e.g., 510 nm) using a microplate reader.

-

Calculate the IC50 for cell growth inhibition using a four-parameter analysis.

Visualizing the Mechanism of Action

The following diagrams, generated using Graphviz, illustrate the signaling pathways inhibited by SU5402 and a typical experimental workflow.

Caption: Inhibition of VEGFR and FGFR signaling by SU5402.

Caption: Workflow for an ELISA-based cell-free kinase assay.

Conclusion

SU5402 is a well-characterized multi-targeted tyrosine kinase inhibitor that primarily targets VEGFR2 and FGFR1, with additional activity against PDGFRβ. Its ability to block key signaling pathways involved in cell proliferation, survival, and angiogenesis has made it an indispensable research tool. The quantitative data and detailed protocols provided in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize SU5402 in their studies and to accurately interpret the resulting data. Understanding its mechanism of action and potential off-target effects is crucial for designing robust experiments and advancing our knowledge in fields reliant on the modulation of these critical signaling pathways.

References

SU5402: A Technical Guide to its Dual Inhibitory Action on FGFR1 and VEGFR2

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of SU5402, a potent small molecule inhibitor targeting Fibroblast Growth Factor Receptor 1 (FGFR1) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). This document offers a comprehensive overview of its inhibitory profile, detailed experimental protocols for assessing its activity, and a visual representation of the associated signaling pathways. The quantitative data, experimental methodologies, and signaling diagrams presented herein are intended to serve as a valuable resource for researchers in oncology, angiogenesis, and drug discovery.

Quantitative Inhibitory Profile of SU5402

SU5402 exhibits potent, low nanomolar inhibitory activity against both FGFR1 and VEGFR2. The half-maximal inhibitory concentration (IC50) values are summarized in the table below. This dual inhibition underscores the compound's potential to simultaneously target distinct pathways involved in tumor growth and angiogenesis.

| Target | IC50 (nM) | Assay Type | Reference |

| FGFR1 | 30 | Cell-free kinase assay | [1] |

| VEGFR2 | 20 | Cell-free kinase assay | [1] |

Table 1: Summary of SU5402 IC50 values against FGFR1 and VEGFR2.

Signaling Pathways

To understand the mechanism of action of SU5402, it is crucial to visualize the signaling cascades initiated by FGFR1 and VEGFR2. The following diagrams, generated using the DOT language, illustrate these key pathways.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate assessment of kinase inhibitors. The following sections provide methodologies for key in vitro assays.

Cell-Free Kinase Assay (ELISA-based)

This protocol describes a common method to determine the in vitro inhibitory activity of SU5402 against the purified kinase domains of FGFR1 and VEGFR2.

Materials:

-

Recombinant human FGFR1 and VEGFR2 kinase domains (e.g., as GST-fusion proteins)

-

SU5402 (dissolved in DMSO)

-

96-well microtiter plates coated with a generic tyrosine-containing substrate (e.g., poly-Glu-Tyr, 4:1)

-

Kinase Assay Buffer: 100 mM HEPES (pH 7.5), 100 mM NaCl, 0.1 mM sodium orthovanadate

-

ATP/MnCl2 solution: 40 µM ATP, 40 mM MnCl2

-

Stop Solution: 0.5 M EDTA

-

Wash Buffer (TBST): 10 mM Tris (pH 7.4), 150 mM NaCl, 0.05% Tween-20

-

Primary Antibody: Rabbit polyclonal anti-phosphotyrosine antibody

-

Secondary Antibody: HRP-conjugated goat anti-rabbit IgG

-

Substrate: 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS)

-

Microplate reader

Procedure:

-

Plate Coating: Coat 96-well microtiter plates with 2.0 µ g/well of poly(Glu, Tyr) 4:1 in PBS overnight at 4°C. Wash plates three times with TBST.

-

Kinase Addition: Dilute the purified FGFR1 or VEGFR2 kinase domains in Kinase Assay Buffer and add 5 ng of the enzyme to each well (in a volume of 50 µL).

-

Inhibitor Addition: Prepare serial dilutions of SU5402 in 4% DMSO. Add 25 µL of the diluted inhibitor to the wells. For control wells, add 25 µL of 4% DMSO.

-

Initiation of Kinase Reaction: Initiate the reaction by adding 25 µL of the ATP/MnCl2 solution to each well. The final ATP concentration will be 10 µM.

-

Incubation: Shake the plates for 10 minutes at room temperature.

-

Stopping the Reaction: Stop the reaction by adding 25 µL of 0.5 M EDTA.

-

Washing: Wash the plates three times with TBST.

-

Primary Antibody Incubation: Add the anti-phosphotyrosine antibody (diluted 1:10,000 in TBST) to each well and incubate for 1 hour at room temperature.

-

Washing: Wash the plates three times with TBST.

-

Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.

-

Washing: Wash the plates three times with TBST.

-

Detection: Add the ABTS substrate and allow the color to develop for 20-30 minutes.

-

Data Acquisition: Read the absorbance at 410 nm using a microplate reader.

-

Data Analysis: Calculate the percent inhibition for each SU5402 concentration and determine the IC50 value using a suitable curve-fitting software.

Cell-Based Proliferation Assay (HUVEC)

This protocol outlines a method to assess the effect of SU5402 on VEGF-induced proliferation of Human Umbilical Vein Endothelial Cells (HUVECs).

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Cell Growth Medium (EGM-2)

-

Starvation Medium: Basal medium (e.g., M199) with 0.5% FBS

-

Recombinant human VEGF-A

-

SU5402 (dissolved in DMSO)

-

Cell proliferation assay reagent (e.g., CellTiter-Glo® or AlamarBlue®)

-

96-well tissue culture plates

-

Luminometer or fluorometer

Procedure:

-

Cell Seeding: Seed HUVECs in 96-well plates at a density of 2,000-5,000 cells per well in EGM-2 and allow them to attach overnight.

-

Starvation: Replace the growth medium with Starvation Medium and incubate for 24 hours to synchronize the cells and reduce basal signaling.

-

Inhibitor and Growth Factor Treatment:

-

Pre-treat the cells with various concentrations of SU5402 (in Starvation Medium) for 1 hour.

-

Add VEGF-A to the wells to a final concentration of 10-50 ng/mL. Include control wells with no VEGF and wells with VEGF but no inhibitor.

-

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

-

Proliferation Measurement: Add the cell proliferation reagent to each well according to the manufacturer's instructions.

-

Data Acquisition: Measure luminescence or fluorescence using a plate reader.

-

Data Analysis: Normalize the data to the control wells and calculate the percent inhibition of VEGF-induced proliferation for each SU5402 concentration. Determine the IC50 value.

Experimental Workflow and Logic

The following diagrams illustrate the general workflow for evaluating SU5402's inhibitory activity and the logical relationship of its dual action.

References

Unveiling the Biological Activity of GMP-Grade SU5402: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the biological activity of GMP-grade SU5402, a potent and selective inhibitor of receptor tyrosine kinases (RTKs). Primarily targeting Vascular Endothelial Growth Factor Receptor (VEGFR) and Fibroblast Growth Factor Receptor (FGFR), SU5402 has emerged as a critical tool in cancer research, developmental biology, and regenerative medicine. This document, intended for researchers, scientists, and drug development professionals, consolidates key quantitative data, detailed experimental protocols, and visual representations of its mechanism of action to facilitate its effective application in a laboratory setting.

Executive Summary

SU5402 is a small molecule inhibitor that competitively binds to the ATP-binding site of VEGFR and FGFR, thereby blocking downstream signaling cascades crucial for cell proliferation, survival, and angiogenesis.[1][2] Its efficacy has been demonstrated in numerous in vitro and in vivo studies, showcasing its potential as both a research tool and a therapeutic agent. This guide will delve into its specific biological activities, provide standardized protocols for its use, and illustrate the key signaling pathways it modulates.

Physicochemical Properties and Handling

SU5402 is a solid compound with specific solubility characteristics that are critical for its use in experimental settings.

| Property | Value | Reference |

| Molecular Weight | 296.32 g/mol | [3][4] |

| Formula | C₁₇H₁₆N₂O₃ | [3] |

| CAS Number | 215543-92-3 | |

| Solubility | Soluble to 100 mM in DMSO. Insoluble in ethanol and water. | |

| Storage | Store at -20°C. |

Note: For optimal performance, it is recommended to prepare fresh stock solutions in DMSO and minimize freeze-thaw cycles.

Mechanism of Action and Biological Activity

SU5402 exerts its biological effects by inhibiting the tyrosine kinase activity of several key receptors involved in oncogenesis and angiogenesis. Its primary targets are VEGFR2 and FGFR1, with secondary activity against Platelet-Derived Growth Factor Receptor β (PDGFRβ).

Quantitative Inhibition Data

The inhibitory activity of SU5402 is quantified by its half-maximal inhibitory concentration (IC50) values against various receptor tyrosine kinases.

| Target Receptor | IC50 Value | Reference |

| VEGFR2 | 0.02 µM (20 nM) | |

| FGFR1 | 0.03 µM (30 nM) | |

| PDGFRβ | 0.51 µM (510 nM) | |

| EGFR | > 100 µM |

In Vitro Biological Activities

In cell-based assays, SU5402 has been shown to:

-

Inhibit Cell Proliferation: SU5402 effectively inhibits the proliferation of various cancer cell lines, particularly those dependent on FGF and VEGF signaling.

-

Induce Apoptosis: By blocking survival signals, SU5402 can trigger programmed cell death in cancer cells.

-

Cause Cell Cycle Arrest: Treatment with SU5402 can lead to cell cycle arrest, primarily at the G0/G1 phase.

-

Inhibit Angiogenesis: As a potent inhibitor of VEGFR, SU5402 plays a crucial role in preventing the formation of new blood vessels, a key process in tumor growth.

In Vivo Biological Activities

Preclinical studies in animal models have demonstrated the anti-tumor efficacy of SU5402. Administration of SU5402 in mouse xenograft models has been shown to significantly delay tumor growth. For instance, in BALB/c mice, a dosage of 300 ng/kg resulted in a reduction of activated ERK1/2 levels in tumor tissues.

Signaling Pathways Modulated by SU5402

SU5402's inhibitory action on FGFR and VEGFR disrupts key downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) and STAT3 pathways, which are critical for cell proliferation and survival.

References

SU5402: A Technical Guide to its Role in Angiogenesis Research

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides an in-depth technical overview of SU5402, a small molecule inhibitor widely used in angiogenesis research. It details its mechanism of action, summarizes key quantitative data, provides example experimental protocols, and illustrates critical pathways and workflows.

Introduction: Understanding SU5402

SU5402 is a synthetic, cell-permeable indolinone-based compound that functions as a potent and selective inhibitor of receptor tyrosine kinases (RTKs).[1] It has become an invaluable tool in the field of angiogenesis research due to its ability to block key signaling pathways involved in the formation of new blood vessels.[1] Primarily, SU5402 targets Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Fibroblast Growth Factor Receptor 1 (FGFR-1), two critical mediators of the angiogenic process.[2][3][4] Its anti-proliferative and anti-angiogenic properties have been demonstrated in numerous in vitro and in vivo models, making it a cornerstone compound for investigating the molecular underpinnings of vasculogenesis and for preclinical assessment of anti-angiogenic therapeutic strategies.

Mechanism of Action

SU5402 exerts its inhibitory effects by competing with adenosine triphosphate (ATP) for binding to the catalytic domain of specific tyrosine kinases. This competitive inhibition prevents the autophosphorylation of the receptor upon ligand binding, thereby blocking the initiation of downstream intracellular signaling cascades that are crucial for endothelial cell proliferation, migration, and survival.

The primary targets of SU5402 are:

-

VEGF Receptor 2 (VEGFR-2/KDR/Flk-1): The main signal transducer for VEGF-A, a master regulator of both physiological and pathological angiogenesis. Inhibition of VEGFR-2 directly impedes the ability of endothelial cells to respond to pro-angiogenic VEGF signals.

-

FGF Receptor 1 (FGFR-1): FGFs, particularly FGF-1 and FGF-2, are potent inducers of angiogenesis. By blocking FGFR-1, SU5402 inhibits FGF-mediated endothelial cell proliferation and differentiation.

-

Platelet-Derived Growth Factor Receptor Beta (PDGFRβ): SU5402 also shows activity against PDGFRβ, a receptor involved in the recruitment of pericytes and smooth muscle cells that stabilize newly formed vessels.

The diagram below illustrates the points of inhibition by SU5402 in the VEGFR and FGFR signaling pathways.

Quantitative Data: Inhibitory Profile

The potency and selectivity of SU5402 are characterized by its half-maximal inhibitory concentration (IC50) values against various kinases and its effects on cellular processes.

Table 1: Kinase Inhibitory Activity of SU5402

| Target Kinase | IC50 Value | Comments | Source |

| VEGFR-2 (Flk-1/KDR) | 20 nM | Potent inhibition. | |

| FGFR-1 | 30 nM | Potent inhibition. | |

| PDGFRβ | 510 nM | Moderate inhibition. | |

| EGFR | >100 µM | Negligible inhibition, indicating selectivity. | |

| c-Kit | >20 µM | Weak inhibition. | |

| DDR2, IGF1R, FLT3, TRKA | - | Significant off-target inhibition observed. | |

| ABL, JAK3 | - | Significant off-target inhibition observed. |

Table 2: Cellular Activity of SU5402

| Cell Type / Assay | Stimulant | IC50 Value | Source |

| HUVEC Mitogenesis | VEGF | 0.04 µM | |

| General Cell Proliferation | VEGF | 0.05 µM | |

| General Cell Proliferation | FGF | 2.80 µM | |

| General Cell Proliferation | PDGF | 28.4 µM | |

| NIH 3T3 Tyrosine Phosphorylation | VEGF-R2 | 0.4 µM | |

| NIH 3T3 Tyrosine Phosphorylation | PDGF-R | 60.9 µM |

Experimental Protocols and Workflows

SU5402 is a versatile tool used across a range of in vitro and in vivo angiogenesis assays.

In Vitro Angiogenesis Research

SU5402 is frequently used to study the direct effects of VEGFR/FGFR inhibition on endothelial cells. Common assays include proliferation, migration (e.g., scratch-wound or Boyden chamber), and tube formation assays.

This protocol outlines a method to assess the effect of SU5402 on VEGF-induced endothelial cell migration.

-

Cell Preparation:

-

Culture human umbilical vein endothelial cells (HUVECs) in appropriate endothelial growth medium.

-

Prior to the assay, starve the cells in a serum-free basal medium for 4-6 hours to reduce baseline activity.

-

Harvest cells using trypsin and resuspend them in the serum-free basal medium at a concentration of 1 x 10^5 cells/mL.

-

-

Inhibitor Preparation:

-

Prepare a stock solution of SU5402 (e.g., 100 mM in DMSO).

-

Serially dilute SU5402 in the serum-free basal medium to achieve final desired concentrations (e.g., 0.1, 1, 10 µM). Pre-incubate the HUVEC suspension with the SU5402 dilutions for 30 minutes at 37°C.

-

-

Assay Setup:

-

Use a 24-well plate with Boyden chamber inserts (e.g., 8 µm pore size).

-

In the lower chamber, add 600 µL of basal medium containing a chemoattractant (e.g., 20 ng/mL VEGF). Include a negative control (basal medium only) and a vehicle control (basal medium with DMSO).

-

Add 100 µL of the pre-incubated cell suspension (containing SU5402 or vehicle) to the upper insert.

-

-

Incubation:

-

Incubate the plate for 4-6 hours at 37°C in a 5% CO2 incubator.

-

-

Quantification:

-

After incubation, remove the inserts. Use a cotton swab to gently remove the non-migrated cells from the top surface of the membrane.

-

Fix the migrated cells on the bottom surface with methanol and stain with a solution like Crystal Violet or DAPI.

-

Count the number of migrated cells in several representative fields of view under a microscope. Calculate the average and compare the SU5402-treated groups to the VEGF-stimulated control.

-

In Vivo Angiogenesis Research

SU5402 is used in animal models to validate in vitro findings and assess its anti-angiogenic efficacy in a complex biological system. Common models include the chick chorioallantoic membrane (CAM) assay, zebrafish angiogenesis models, and rodent Matrigel plug or tumor xenograft models.

This assay assesses the formation of new blood vessels into a subcutaneously implanted gel plug.

-

Animal Model:

-

Use immunocompromised mice (e.g., C57BL/6 or athymic nude mice), 6-8 weeks old.

-

-

Matrigel Preparation:

-

Thaw Matrigel (growth factor-reduced) on ice overnight. Keep all materials cold to prevent premature gelling.

-

Prepare the Matrigel mixture to a final volume of 0.5 mL per plug.

-

Control Group: Matrigel + Heparin (e.g., 10 units/mL).

-

Pro-Angiogenic Group: Matrigel + Heparin + Pro-angiogenic factor (e.g., 150 ng/mL FGF-2 or 100 ng/mL VEGF).

-

Treatment Group: Matrigel + Heparin + Pro-angiogenic factor + SU5402 (dissolved in a biocompatible vehicle; dose determined by prior studies, e.g., 10 µM).

-

-

Implantation:

-

Anesthetize the mouse according to approved institutional protocols.

-

Inject 0.5 mL of the chilled Matrigel mixture subcutaneously into the dorsal flank of the mouse using a cold 26-gauge needle. The liquid will form a solid plug as it warms to body temperature.

-

-

Post-Implantation Treatment (Optional Systemic Delivery):

-

For some studies, SU5402 can be administered systemically (e.g., via intraperitoneal injection) daily or on an alternating day schedule for the duration of the experiment.

-

-

Plug Explantation and Analysis:

-

After 7-14 days, euthanize the mice and surgically excise the Matrigel plugs.

-

Visual Assessment: Photograph the plugs to document gross vascularization.

-

Hemoglobin Measurement: Homogenize the plugs and measure hemoglobin content using a colorimetric assay (e.g., Drabkin's reagent) to quantify blood vessel infiltration.

-

Histology: Fix the plugs in formalin, embed in paraffin, and section for immunohistochemical staining with endothelial cell markers like CD31 to visualize and quantify microvessel density.

-

Clinical Context and Future Directions

While SU5402 itself is a preclinical research tool, its mechanism of action is highly relevant to clinical drug development. A closely related compound, SU5416, advanced to Phase III clinical trials for colorectal cancer but was ultimately discontinued due to a lack of clinical benefit. The experience with SU5416 and other VEGFR inhibitors has highlighted the complexities of anti-angiogenic therapy, including issues of drug resistance and the need for combination therapies.

The study of SU5402 continues to be important for:

-

Target Validation: Confirming the role of VEGFR and FGFR signaling in various disease models.

-

Mechanism of Resistance: Investigating how tumors evade anti-angiogenic therapies.

-

Combination Strategies: Testing the synergistic potential of SU5402 with chemotherapy or other targeted agents.

Conclusion

SU5402 remains a pivotal small molecule inhibitor for angiogenesis research. Its potent and relatively selective inhibition of VEGFR-2 and FGFR-1 allows scientists to dissect the fundamental roles of these pathways in vascular biology. Through its application in a wide array of in vitro and in vivo models, SU5402 has significantly advanced our understanding of angiogenesis and continues to serve as a critical tool for the development of next-generation anti-cancer and anti-angiogenic therapeutics.

References

The Role of SU5402 in Embryonic Stem Cell Self-Renewal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Embryonic stem cells (ESCs) possess the unique dual capacity of indefinite self-renewal and the potential to differentiate into all cell types of the three primary germ layers. The maintenance of the undifferentiated, pluripotent state is governed by a complex network of intrinsic and extrinsic signaling pathways. SU5402, a synthetic indolinone derivative, has emerged as a critical small molecule inhibitor in the precise control of ESC self-renewal. It is a potent and selective inhibitor of the vascular endothelial growth factor receptor (VEGFR) and fibroblast growth factor receptor (FGFR) tyrosine kinases.[1][2][3] This technical guide provides an in-depth analysis of the effect of SU5402 on embryonic stem cell self-renewal, focusing on its mechanism of action, quantitative effects, and detailed experimental protocols.

Mechanism of Action: Inhibiting the Pro-Differentiation FGF/ERK Pathway

The self-renewal of mouse embryonic stem cells (mESCs) is predominantly maintained by the leukemia inhibitory factor (LIF) signaling pathway, which activates STAT3. The Fibroblast Growth Factor (FGF) signaling pathway, acting through the Ras/MEK/ERK cascade, functions as an opposing force, promoting differentiation. SU5402 exerts its influence by selectively inhibiting the FGF receptor (FGFR), thereby blocking the downstream activation of the ERK pathway. This inhibition alleviates the pro-differentiation signals and allows the LIF/STAT3 pathway to dominate, thus sustaining the pluripotent state.

This mechanism is fundamental to the formulation of "2i" and "3i" culture media, which are widely used to maintain mESCs in a "ground state" of pluripotency. In "3i" medium, SU5402 is used in conjunction with inhibitors of MEK (PD184352) and glycogen synthase kinase 3 (GSK3) (CHIR99021).[4] The "2i" formulation typically omits the FGFR inhibitor, relying on the MEK and GSK3 inhibitors. The inclusion of SU5402 in "3i" provides a more stringent blockade of the differentiation-inducing FGF/ERK pathway.

Quantitative Data on SU5402

The following tables summarize the quantitative data regarding the activity and effects of SU5402 on embryonic stem cells.

Table 1: Inhibitory Activity of SU5402

| Target | IC50 Value (µM) | Source |

| FGFR1 | 0.03 | [1] |

| VEGFR2 | 0.02 | |

| PDGFRβ | 0.51 | |

| EGFR | > 100 |

Table 2: Effects of SU5402 on Mouse Embryonic Stem Cell Self-Renewal

| Parameter | Condition | Result | Control | Source |

| Cell Proliferation | 2 µM SU5402 | Cell Expansion Fold: 126.95 ± 35.96 | 46.14 ± 14.37 | |

| Pluripotency Marker Expression (SSEA-1) | 2 µM SU5402 + 1 µM PD0325901 | % SSEA-1 Positive Cells: 81.75 ± 1.20 | 61.28 ± 7.68 | |

| Pluripotency Marker Expression (SSEA-1) | 2 µM SU5402 alone | No significant improvement in % SSEA-1 positive cells | 61.28 ± 7.68 | |

| Colony Morphology | 2 µM SU5402 | Irregularly shaped colonies | Compact, round colonies | |

| Oct4 Expression | 2 µM SU5402 | Rare Oct4-positive cells | Abundant Oct4-positive cells |

Signaling Pathways and Experimental Workflow Diagrams

Signaling Pathways

The following diagrams illustrate the key signaling pathways involved in ESC self-renewal and the point of intervention by SU5402.

Experimental Workflow

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the effect of SU5402 on ESC self-renewal.

Mouse Embryonic Stem Cell Culture with 2i/3i Medium

Materials:

-

N2B27 medium

-

Leukemia Inhibitory Factor (LIF)

-

CHIR99021 (GSK3 inhibitor)

-

PD0325901 (MEK inhibitor)

-

SU5402 (FGFR inhibitor)

-

Gelatin-coated tissue culture plates

-

Mouse embryonic stem cells (mESCs)

-

Trypsin-EDTA or Accutase

-

PBS (Phosphate Buffered Saline)

Protocol:

-

Prepare 2i/LIF Medium: To N2B27 base medium, add LIF (1000 U/mL), CHIR99021 (3 µM), and PD0325901 (1 µM).

-

Prepare 3i/LIF Medium: To N2B27 base medium, add LIF (1000 U/mL), CHIR99021 (3 µM), PD0325901 (1 µM), and SU5402 (1-2 µM).

-

Cell Culture:

-

Culture mESCs on gelatin-coated plates in either 2i/LIF or 3i/LIF medium.

-

Change the medium daily.

-

Passage cells every 2-3 days when colonies are confluent.

-

To passage, aspirate the medium, wash with PBS, and incubate with Accutase or Trypsin-EDTA until cells detach.

-

Neutralize trypsin with serum-containing medium (if used) and centrifuge the cells.

-

Resuspend the cell pellet in fresh 2i/LIF or 3i/LIF medium and re-plate at the desired density.

-

Alkaline Phosphatase (AP) Staining

Materials:

-

Alkaline Phosphatase Staining Kit

-

Fixative (e.g., 4% paraformaldehyde)

-

PBS

Protocol:

-

Culture ESCs with and without SU5402 for the desired period.

-

Aspirate the culture medium and wash the cells once with PBS.

-

Fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Prepare the AP staining solution according to the manufacturer's instructions.

-

Incubate the cells with the staining solution at room temperature in the dark for 15-30 minutes.

-

Aspirate the staining solution and wash the cells with PBS.

-

Observe the cells under a microscope. Undifferentiated colonies will stain red or purple, while differentiated cells will be colorless.

-

Quantify the number of AP-positive colonies.

Immunocytochemistry for Pluripotency Markers (Oct4, Nanog, SSEA-1)

Materials:

-

Primary antibodies (anti-Oct4, anti-Nanog, anti-SSEA-1)

-

Fluorescently-labeled secondary antibodies

-

Fixative (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

DAPI (for nuclear counterstaining)

-

PBS

Protocol:

-

Culture ESCs on coverslips or in imaging-compatible plates with and without SU5402.

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes (for intracellular markers like Oct4 and Nanog).

-

Wash three times with PBS.

-

Block non-specific antibody binding with 5% BSA in PBS for 1 hour at room temperature.

-

Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with fluorescently-labeled secondary antibodies diluted in blocking buffer for 1 hour at room temperature in the dark.

-

Wash three times with PBS.

-

Mount the coverslips with a mounting medium containing DAPI.

-

Visualize the cells using a fluorescence microscope.

Quantitative Real-Time PCR (qPCR) for Pluripotency Gene Expression

Materials:

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix

-

Primers for pluripotency genes (e.g., Nanog, Oct4, Sox2) and a housekeeping gene (e.g., Gapdh)

-

qPCR instrument

Protocol:

-

Culture ESCs with and without SU5402.

-

Harvest the cells and extract total RNA using a suitable kit.

-

Synthesize cDNA from the extracted RNA.

-

Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.

-

Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene and the control condition.

Western Blot for Phosphorylated ERK (p-ERK)

Materials:

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-p-ERK, anti-total ERK)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Protocol:

-

Culture ESCs and treat with SU5402 for the desired time.

-

Lyse the cells in lysis buffer and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against p-ERK overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total ERK to confirm equal loading.

Conclusion

SU5402 is a valuable tool for researchers studying embryonic stem cell biology and for the development of robust cell culture systems. By selectively inhibiting the FGF/ERK signaling pathway, SU5402 helps to maintain the undifferentiated state of mouse ESCs, particularly in the context of 2i/3i culture conditions. The quantitative data and detailed protocols provided in this guide offer a comprehensive resource for the effective application of SU5402 in the laboratory to promote and study ESC self-renewal. Understanding the precise effects and optimal usage of this inhibitor is crucial for advancing stem cell research and its translation into therapeutic applications.

References

- 1. researchgate.net [researchgate.net]

- 2. academic.oup.com [academic.oup.com]

- 3. stemcell.com [stemcell.com]

- 4. Three inhibitors of FGF receptor, ERK, and GSK3 establishes germline-competent embryonic stem cells of C57BL/6N mouse strain with high efficiency and stability - PubMed [pubmed.ncbi.nlm.nih.gov]

SU5402: A Technical Guide to its Application in FGF Signaling Pathway Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibroblast Growth Factor (FGF) signaling is a crucial and highly conserved pathway that plays a pivotal role in a myriad of biological processes, including embryonic development, tissue homeostasis, angiogenesis, and wound healing.[1][2] Dysregulation of the FGF signaling cascade is implicated in various pathological conditions, most notably in cancer, where it can drive tumor growth, progression, and resistance to therapies.[1][3] The pathway is initiated by the binding of FGF ligands to FGF receptors (FGFRs), a family of receptor tyrosine kinases (RTKs).[1] This binding event triggers receptor dimerization and autophosphorylation of specific tyrosine residues within the intracellular domain, creating docking sites for downstream signaling molecules and initiating a cascade of intracellular events, most prominently the Ras-MAPK and PI3K-Akt pathways.

Given its central role in both normal physiology and disease, the FGF signaling pathway is a prime target for therapeutic intervention. Small molecule inhibitors that target the kinase activity of FGFRs have emerged as valuable tools for both basic research and clinical applications. Among these, SU5402 has been widely utilized to probe the intricacies of FGF signaling and to evaluate the therapeutic potential of its inhibition. This technical guide provides an in-depth overview of SU5402, its mechanism of action, and detailed protocols for its application in studying the FGF signaling pathway.

SU5402: A Potent Inhibitor of FGFR and VEGFR Signaling

SU5402 is a synthetic small molecule that functions as a potent, ATP-competitive inhibitor of receptor tyrosine kinases. It exhibits high affinity for the ATP-binding pocket of FGFR1 and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), thereby blocking their kinase activity and preventing the downstream signaling cascades. Its ability to inhibit both FGFR and VEGFR signaling makes it a valuable tool for studying processes where both pathways are active, such as angiogenesis.

Chemical and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₇H₁₆N₂O₃ | |

| Molecular Weight | 296.32 g/mol | |

| CAS Number | 215543-92-3 | |

| Appearance | White solid | |

| Purity | ≥95% | |

| Solubility | Soluble to 100 mM in DMSO | |

| Storage | Store at -20°C |

In Vitro Inhibitory Activity

SU5402 has been shown to inhibit the kinase activity of several receptor tyrosine kinases with varying potencies. The half-maximal inhibitory concentration (IC₅₀) values are summarized in the table below.

| Target Receptor | IC₅₀ | Reference |

| VEGFR2 | 20 nM | |

| FGFR1 | 30 nM | |

| PDGFRβ | 510 nM | |

| EGFR | >100 µM |

Mechanism of Action of SU5402

SU5402 exerts its inhibitory effect by competing with ATP for binding to the catalytic kinase domain of FGFRs and VEGFRs. This competitive inhibition prevents the autophosphorylation of the receptor upon ligand binding, thereby abrogating the recruitment and activation of downstream signaling proteins.

Figure 1: Mechanism of action of SU5402 in inhibiting FGFR signaling.

Experimental Protocols

Western Blotting to Assess Inhibition of FGF Signaling

Western blotting is a fundamental technique to assess the phosphorylation status of key proteins in the FGF signaling pathway, such as FGFR itself, FRS2, and downstream effectors like ERK1/2 (p44/42 MAPK). A reduction in the phosphorylation of these proteins upon SU5402 treatment indicates successful inhibition of the pathway.

a. Cell Culture and Treatment:

-

Seed urothelial carcinoma cells (e.g., RT112, which exhibits constitutive FGFR3 activation) or other relevant cell lines in complete growth medium.

-

Allow cells to adhere and reach 70-80% confluency.

-

Starve the cells in serum-free or low-serum medium for 12-24 hours to reduce basal signaling activity.

-

Treat the cells with varying concentrations of SU5402 (e.g., 0-50 µM) for a specified time (e.g., 2 hours). For experiments involving FGF stimulation, pre-treat with SU5402 for 1-2 hours before adding a recombinant FGF ligand (e.g., 20 ng/ml FGF2).

b. Protein Extraction:

-

Wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant containing the protein lysate.

-

Determine the protein concentration using a BCA assay.

c. SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-FGFR, total FGFR, phospho-ERK1/2, and total ERK1/2 overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Figure 2: A typical workflow for a Western blot experiment.

In Vitro Angiogenesis (Tube Formation) Assay

The tube formation assay is a widely used method to assess the anti-angiogenic potential of compounds in vitro. Endothelial cells, when cultured on a basement membrane extract (BME) like Matrigel, will form capillary-like structures. SU5402, by inhibiting FGFR and VEGFR signaling, is expected to disrupt this process.

a. Preparation:

-

Thaw Basement Membrane Extract (BME) on ice overnight at 4°C.

-

Pre-cool a 96-well plate at 4°C.

-

Coat the wells of the pre-cooled 96-well plate with 50 µL of BME and allow it to solidify at 37°C for 30-60 minutes.

b. Cell Seeding and Treatment:

-

Culture human umbilical vein endothelial cells (HUVECs) in endothelial cell growth medium.

-

Harvest the cells and resuspend them in a single-cell suspension.

-

Seed 10,000-15,000 cells per well on top of the solidified BME in a volume of 100 µL of growth medium containing the desired concentrations of SU5402 or vehicle control (DMSO).

-

If studying the effect on FGF-induced angiogenesis, use a basal medium and add a recombinant FGF ligand as a positive control, with or without SU5402.

c. Incubation and Visualization:

-

Incubate the plate at 37°C in a 5% CO₂ incubator for 6-18 hours.

-

Monitor the formation of tube-like structures using an inverted microscope.

-

For quantification, the cells can be stained with Calcein AM for live-cell imaging or fixed and stained with Crystal Violet.

-

Capture images and quantify the extent of tube formation by measuring parameters such as the number of nodes, number of meshes, and total tube length using image analysis software like ImageJ with an angiogenesis analyzer plugin.

Figure 3: Workflow for an in vitro tube formation assay.

Conclusion

SU5402 is a well-characterized and potent inhibitor of FGFR and VEGFR signaling, making it an invaluable tool for researchers in both academic and industrial settings. Its utility in dissecting the FGF signaling pathway and in evaluating the anti-angiogenic and anti-proliferative effects of its inhibition is well-documented. The experimental protocols provided in this guide offer a starting point for researchers to effectively utilize SU5402 in their studies. As with any small molecule inhibitor, careful experimental design, including appropriate controls and concentration ranges, is crucial for obtaining robust and interpretable data. The continued use of SU5402 and other similar inhibitors will undoubtedly further our understanding of the complex roles of FGF signaling in health and disease and aid in the development of novel therapeutic strategies.

References

SU5402: A Technical Guide for Developmental Biology Research

SU5402 is a potent, cell-permeable, small molecule inhibitor of receptor tyrosine kinases (RTKs), primarily targeting Vascular Endothelial Growth Factor Receptors (VEGFRs) and Fibroblast Growth Factor Receptors (FGFRs). Its selectivity and efficacy have established it as a critical tool in developmental biology research, enabling the precise dissection of signaling pathways that govern fundamental processes such as cell proliferation, differentiation, angiogenesis, and embryonic patterning. This guide provides an in-depth overview of SU5402, its mechanism of action, applications in developmental biology, and detailed experimental protocols.

Core Concepts and Mechanism of Action

SU5402, with the chemical name (Z)-3-((3,5-dimethyl-1H-pyrrol-2-yl)methylene)-2-indolinone, exerts its inhibitory effects by competing with ATP for the kinase domain of its target receptors. This competitive inhibition prevents the autophosphorylation of the receptors, thereby blocking the initiation of downstream signaling cascades. The primary targets of SU5402 are VEGFR2 (KDR/Flk-1) and FGFR1, with high affinity. It also demonstrates inhibitory activity against the Platelet-Derived Growth Factor Receptor Beta (PDGFRβ), albeit at higher concentrations.[1][2][3][4] Its ability to selectively block these pathways has made it an invaluable tool for studying the roles of VEGF and FGF signaling in a multitude of developmental contexts.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of SU5402 is essential for its effective use in experimental settings.

| Property | Value | Reference |

| Molecular Weight | 296.32 g/mol | [1] |

| Chemical Formula | C₁₇H₁₆N₂O₃ | |

| CAS Number | 215543-92-3 | |

| Appearance | White to off-white solid | |

| Solubility | Soluble in DMSO (up to 100 mM) | |

| Storage | Store at -20°C |

Quantitative Data: Inhibitory Activity and Effective Concentrations

The efficacy of SU5402 is demonstrated by its low half-maximal inhibitory concentrations (IC₅₀) against its primary targets and its dose-dependent effects in various biological systems.

In Vitro Inhibitory Activity (IC₅₀)

| Target Receptor | IC₅₀ Value | Reference |

| VEGFR2 (KDR/Flk-1) | 20 nM (0.02 µM) | |

| FGFR1 | 30 nM (0.03 µM) | |

| PDGFRβ | 510 nM (0.51 µM) | |

| EGFR | >100 µM |

Effective Concentrations in Developmental Biology Models

| Model System | Application | Effective Concentration | Reference |

| Human Pluripotent Stem Cells (hPSCs) | Neural Crest Cell Differentiation | Not specified, but used to inhibit FGF | |

| Xenopus laevis Embryos | Inhibition of FGF Signaling | 100-200 µM | |

| Zebrafish Embryos | Inhibition of FGF Signaling | 1-30 µM | |

| Chick Embryos | Craniofacial Development Studies | Not specified | |

| Mouse Embryonic Stem Cells (mESCs) | Maintenance of Self-Renewal | Not specified | |

| Human Umbilical Vein Endothelial Cells (HUVECs) | In Vitro Angiogenesis Assay | Not specified | |

| Non-small cell lung cancer cells | Inhibition of proliferation | IC₅₀ values vary by cell line | |

| Urothelial Carcinoma Cell Lines | Inhibition of proliferation | Micromolar concentrations |

Signaling Pathways Modulated by SU5402

SU5402 primarily disrupts the VEGF and FGF signaling pathways, which are crucial for a wide array of developmental processes.

VEGF Signaling Pathway

Caption: SU5402 inhibits VEGF signaling by blocking VEGFR2 autophosphorylation.

FGF Signaling Pathway

Caption: SU5402 blocks FGF signaling by inhibiting FGFR autophosphorylation.

Experimental Protocols

Detailed methodologies are crucial for the reproducible application of SU5402 in research. The following are representative protocols for key experiments in developmental biology.

In Vitro Cell Proliferation/Viability Assay (MTT Assay)

This protocol is adapted for assessing the dose-dependent effect of SU5402 on the proliferation of adherent cells.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

SU5402 stock solution (e.g., 10 mM in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO₂ to allow for cell attachment.

-

Prepare serial dilutions of SU5402 in culture medium from the stock solution. A typical concentration range to test is 0.1 µM to 50 µM. Include a vehicle control (DMSO) at the highest concentration used for the drug dilutions.

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of SU5402 or the vehicle control.

-

Incubate the plate for 96 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC₅₀ value.

Caption: Workflow for an in vitro cell proliferation assay using MTT.

Inhibition of FGF Signaling in Xenopus laevis Embryos

This protocol describes a method for treating Xenopus embryos with SU5402 to study the role of FGF signaling in early development.

Materials:

-

Xenopus laevis embryos

-

1X Modified Barth's Saline (MBS)

-

SU5402 stock solution (e.g., 20 mM in DMSO)

-

Petri dishes

Procedure:

-

Collect and fertilize Xenopus embryos according to standard protocols.

-

De-jelly the embryos using a 2% cysteine solution (pH 7.8-8.0).

-

Prepare a working solution of SU5402 in 1X MBS. A final concentration of 100-200 µM is commonly used. Include a vehicle control with the same concentration of DMSO.

-

Transfer embryos at the desired developmental stage (e.g., blastula, gastrula) into petri dishes containing the SU5402 solution or the vehicle control.

-

Incubate the embryos at the appropriate temperature (e.g., 18-22°C) for the desired duration. The timing and duration of treatment will depend on the specific developmental process being investigated.

-

At the end of the treatment period, wash the embryos several times with 1X MBS.

-

Fix the embryos in MEMFA (100 mM MOPS pH 7.4, 2 mM EGTA, 1 mM MgSO₄, 3.7% formaldehyde) for subsequent analysis, such as in situ hybridization or immunohistochemistry, to assess the effects on gene expression and morphology.

In Vitro Endothelial Cell Tube Formation Assay

This assay is used to assess the effect of SU5402 on the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial cell growth medium

-

Basement membrane extract (e.g., Matrigel)

-

SU5402 stock solution

-

96-well plate

-

Inverted microscope with a camera

Procedure:

-

Thaw the basement membrane extract on ice overnight.

-

Coat the wells of a pre-chilled 96-well plate with 50 µL of the basement membrane extract and allow it to solidify at 37°C for 30-60 minutes.

-

Harvest HUVECs and resuspend them in endothelial cell growth medium at a density of 2 x 10⁵ cells/mL.

-

Prepare different concentrations of SU5402 in the cell suspension.

-

Add 100 µL of the cell suspension containing SU5402 or vehicle control to each well of the coated plate.

-

Incubate the plate at 37°C for 4-18 hours.

-

Visualize and photograph the formation of tube-like structures using an inverted microscope.

-

Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

Caption: Workflow for an in vitro endothelial cell tube formation assay.

Chick Chorioallantoic Membrane (CAM) Assay

The CAM assay is an in vivo model to study angiogenesis and the effect of inhibitors like SU5402.

Materials:

-

Fertilized chicken eggs

-

Egg incubator

-

Sterile filter paper or silicone rings

-

SU5402 solution

-

Stereomicroscope

Procedure:

-

Incubate fertilized chicken eggs at 37.5°C with 60-70% humidity for 3 days.

-

On day 3, create a small window in the eggshell to expose the CAM.

-

Place a sterile filter paper disc or a silicone ring onto the CAM.

-

Apply a small volume (e.g., 10 µL) of SU5402 solution at the desired concentration onto the filter paper or within the ring. Use a vehicle control on other eggs.

-

Seal the window with sterile tape and return the eggs to the incubator.

-

After 2-3 days of incubation, open the window and observe the CAM under a stereomicroscope.

-

Capture images of the vasculature in the treated and control areas.

-

Quantify angiogenesis by counting the number of blood vessel branch points or measuring the total vessel length in a defined area.

Conclusion

SU5402 remains a cornerstone tool for researchers in developmental biology. Its well-characterized inhibitory profile against key RTKs, particularly VEGFRs and FGFRs, allows for the targeted investigation of their roles in a vast array of developmental processes. By understanding its mechanism of action, utilizing appropriate experimental protocols, and carefully considering dose-dependent effects, scientists can continue to leverage SU5402 to unravel the intricate signaling networks that orchestrate the development of complex organisms.

References

- 1. Fibroblast growth factor receptor-mediated signals contribute to the malignant phenotype of non-small cell lung cancer cells: therapeutic implications and synergism with epidermal growth factor receptor inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Small molecule FGF receptor inhibitors block FGFR-dependent urothelial carcinoma growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Spatiotemporal regulation of fibroblast growth factor signal blocking for endoderm formation in Xenopus laevis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Differential responses to kinase inhibition in FGFR2-addicted triple negative breast cancer cells: a quantitative phosphoproteomics study - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the Certificate of Analysis (CoA)

An In-Depth Technical Guide to the SU 5402 (GMP) Certificate of Analysis

For researchers, scientists, and drug development professionals, understanding the quality and purity of a small molecule inhibitor like SU 5402 is paramount for reproducible and reliable experimental results. When this compound is produced under Good Manufacturing Practices (GMP), the Certificate of Analysis (CoA) becomes a critical document, providing a comprehensive summary of its identity, purity, and quality. This guide explains the key components of a typical SU 5402 (GMP) CoA, details the experimental methods used for its analysis, and illustrates its mechanism of action.

SU 5402 is a multi-targeted receptor tyrosine kinase inhibitor, primarily targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Fibroblast Growth Factor Receptor 1 (FGFR1).[1] Its role in modulating critical signaling pathways makes it a valuable tool in cancer research and developmental biology. GMP-grade SU 5402 is manufactured under stringent conditions to ensure its suitability as an ancillary reagent in cell therapy manufacturing.[1]

A Certificate of Analysis for GMP-grade SU 5402 provides a batch-specific summary of quality control testing. It assures the end-user that the compound meets predefined specifications.

General Information

A typical CoA will begin with fundamental details about the product and the specific batch:

| Parameter | Example Data |

| Product Name | SU 5402 (GMP) |

| CAS Number | 215543-92-3 |

| Chemical Formula | C₁₇H₁₆N₂O₃ |

| Molecular Weight | 296.32 g/mol |

| Batch Number | Specific to each production lot |

| Date of Manufacture | Specific to each production lot |

| Retest Date | Specific to each production lot |

Physicochemical Properties

This section details the physical and chemical characteristics of SU 5402.

| Test | Specification | Result |

| Appearance | Orange solid powder | Conforms |

| Solubility | Soluble in DMSO | Conforms |

Identity and Purity

The core of the CoA, this section provides quantitative data on the identity and purity of the compound, determined through various analytical techniques.

| Test | Method | Specification | Result |

| Identification by ¹H NMR | Nuclear Magnetic Resonance | Structure conforms to reference | Conforms |

| Identification by MS | Mass Spectrometry | Molecular weight conforms | Conforms |

| Purity by HPLC | High-Performance Liquid Chromatography | ≥98.0% | 99.5% |

| Loss on Drying | Gravimetric | ≤1.0% | 0.2% |

| Residual Solvents | Gas Chromatography (GC) | Meets USP <467> limits | Conforms |

Impurity Profile

For GMP-grade material, a detailed analysis of potential impurities is crucial.

| Test | Method | Specification | Result |

| Heavy Metals | Inductively Coupled Plasma (ICP-MS) | ≤20 ppm | <10 ppm |

| Endotoxin | Limulus Amebocyte Lysate (LAL) | ≤1.0 EU/mg | <0.5 EU/mg |

| Microbial Contamination | Plate Count | ≤100 CFU/g | <10 CFU/g |

Experimental Protocols

The following are representative protocols for the key analytical methods cited in the SU 5402 CoA.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a cornerstone technique for determining the purity of small molecules by separating the main compound from any impurities.

-

Instrumentation : A standard HPLC system equipped with a UV detector.

-

Column : C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase : A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.

-

Flow Rate : 1.0 mL/min.

-

Detection : UV absorbance at 254 nm.

-

Procedure : A solution of SU 5402 is prepared in a suitable solvent (e.g., DMSO) and injected into the HPLC system. The area of the SU 5402 peak is compared to the total area of all peaks to calculate the purity percentage.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Identification

¹H NMR spectroscopy is used to confirm the chemical structure of SU 5402 by analyzing the magnetic properties of its atomic nuclei.

-

Instrumentation : A 400 MHz (or higher) NMR spectrometer.

-

Solvent : Deuterated Dimethyl Sulfoxide (DMSO-d₆).

-

Procedure : A small amount of SU 5402 is dissolved in the deuterated solvent. The sample is placed in the NMR spectrometer, and the ¹H spectrum is acquired. The resulting spectrum, showing chemical shifts and splitting patterns, is compared to a reference spectrum of a known SU 5402 standard to confirm its identity.

Mass Spectrometry (MS) for Molecular Weight Confirmation

Mass spectrometry is employed to confirm the molecular weight of SU 5402.

-

Instrumentation : A mass spectrometer, often coupled with a liquid chromatography system (LC-MS).

-

Ionization Mode : Electrospray Ionization (ESI), typically in positive mode.

-

Procedure : A dilute solution of SU 5402 is introduced into the mass spectrometer. The instrument ionizes the molecules and separates them based on their mass-to-charge ratio (m/z). The resulting mass spectrum should show a prominent peak corresponding to the molecular weight of SU 5402.

Visualizing Workflows and Pathways

SU 5402 Quality Control Workflow

The following diagram illustrates a typical workflow for the quality control analysis of a batch of SU 5402.

Caption: A typical workflow for the quality control of GMP-grade SU 5402.

SU 5402 Signaling Pathway Inhibition

SU 5402 exerts its biological effects by inhibiting key signaling pathways initiated by growth factors like VEGF and FGF. This diagram illustrates the points of inhibition.

Caption: SU 5402 inhibits VEGFR2 and FGFR1 signaling pathways.

By thoroughly understanding the data presented in a SU 5402 (GMP) Certificate of Analysis and the underlying analytical methodologies, researchers can ensure the quality and consistency of their experiments, leading to more robust and reliable scientific outcomes.

References

The Criticality of GMP-Grade SU5402 for Robust and Reproducible In Vivo Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the realm of preclinical in vivo research, the quality and consistency of investigational compounds are paramount to generating reliable and translatable data. This is particularly true for potent small molecule inhibitors like SU5402, a multi-targeted receptor tyrosine kinase (RTK) inhibitor that has garnered significant interest for its anti-angiogenic and anti-tumor properties. This technical guide delves into the critical importance of utilizing Good Manufacturing Practice (GMP) grade SU5402 in in vivo studies, providing a comprehensive overview of its mechanism of action, experimental considerations, and the potential pitfalls of using lower-grade alternatives.

SU5402: A Potent Inhibitor of Key Signaling Pathways

SU5402 is a well-characterized inhibitor of several key RTKs, primarily targeting Vascular Endothelial Growth Factor Receptor (VEGFR) and Fibroblast Growth Factor Receptor (FGFR).[1] Its mechanism of action involves competing with ATP for binding to the kinase domain of these receptors, thereby inhibiting their autophosphorylation and subsequent activation of downstream signaling cascades.

The primary targets of SU5402 include:

-

VEGFR2 (KDR/Flk-1): A key mediator of angiogenesis, the formation of new blood vessels. Inhibition of VEGFR2 by SU5402 blocks the pro-angiogenic signals initiated by VEGF, leading to a reduction in tumor vascularization and growth.

-

FGFR1: Involved in a wide range of cellular processes, including proliferation, differentiation, and migration. Dysregulation of FGFR1 signaling is implicated in various cancers.

-

Platelet-Derived Growth Factor Receptor Beta (PDGFRβ): Plays a role in angiogenesis and tumor progression.

By inhibiting these receptors, SU5402 effectively disrupts critical signaling pathways, most notably the RAS-RAF-MEK-ERK (MAPK) and the PI3K-Akt pathways.[2][3][4] This disruption can lead to:

-

Cell Cycle Arrest: Halting the proliferation of cancer cells.

-

Induction of Apoptosis: Triggering programmed cell death in tumor cells.

-

Inhibition of Angiogenesis: Preventing the formation of new blood vessels that supply tumors with nutrients and oxygen.

The multifaceted inhibitory profile of SU5402 makes it a valuable tool for studying the roles of VEGFR and FGFR signaling in various pathological conditions, particularly in oncology.

The Imperative of GMP Grade for In Vivo Studies

While SU5402 is commercially available in various grades, for in vivo research, the use of GMP-grade material is strongly advocated. Good Manufacturing Practice (GMP) is a system of quality control that ensures products are consistently produced and controlled according to stringent standards. For a small molecule like SU5402, this translates to significant advantages in the context of animal studies.

The use of non-pharmaceutical-grade compounds in animal research is a major concern for regulatory bodies and Institutional Animal Care and Use Committees (IACUCs). These committees often mandate the use of pharmaceutical-grade substances when available, as non-GMP materials can introduce significant variability and potential toxicity, thereby compromising the scientific validity of the study and the welfare of the animals.

Key Differences Between GMP and Non-GMP Grade SU5402:

| Feature | GMP Grade SU5402 | Non-GMP (Research) Grade SU5402 |

| Purity | High and consistently documented purity (typically >98-99%). | Purity can be variable and may not be as rigorously documented. |

| Impurity Profile | Well-characterized and controlled impurity profile. | May contain uncharacterized impurities, residual solvents, or by-products from synthesis. |

| Batch-to-Batch Consistency | High degree of consistency between batches, ensuring reproducible results. | Potential for significant batch-to-batch variability in purity and composition. |

| Manufacturing Process | Manufactured under stringent, controlled, and well-documented processes. | Manufacturing process may be less controlled and not as thoroughly documented. |

| Quality Control | Extensive quality control testing at multiple stages of production. | Quality control may be limited to basic identity and purity checks. |

| Documentation | Comprehensive documentation, including a Certificate of Analysis (CoA) with detailed information on purity, impurities, and testing methods. | Documentation may be less detailed, with a basic CoA. |

| Regulatory Compliance | Meets regulatory standards for use in preclinical studies intended for regulatory submission. | Not intended for use in studies that will be part of a regulatory submission. |

The seemingly minor differences in purity and the presence of uncharacterized impurities in non-GMP grade SU5402 can have profound consequences in an in vivo setting. These impurities can possess their own biological activities, leading to off-target effects that can confound experimental results. Furthermore, the variability between batches of non-GMP material makes it difficult to reproduce findings, a cornerstone of the scientific method.

Experimental Protocols for In Vivo SU5402 Studies

The following are generalized protocols for the preparation and administration of SU5402 in a murine model. It is crucial to optimize these protocols for specific experimental designs and to adhere to all institutional and national guidelines for animal research.

Formulation of SU5402 for In Vivo Administration

SU5402 is poorly soluble in aqueous solutions. Therefore, a suitable vehicle is required for its administration. A common formulation involves the use of Dimethyl Sulfoxide (DMSO) and a co-solvent.

Example Formulation:

-

Prepare a stock solution of SU5402 in 100% DMSO. The concentration will depend on the final desired dose.

-

For intraperitoneal (i.p.) injection, the DMSO stock solution can be diluted with a vehicle such as corn oil or a mixture of PEG300, Tween 80, and sterile water.

-

Crucially, the final concentration of DMSO administered to the animal should be kept to a minimum (ideally below 5-10%) to avoid toxicity.

-

The final formulation should be prepared fresh before each administration to ensure stability.

Administration of SU5402 in a Mouse Tumor Model

Objective: To evaluate the anti-tumor efficacy of SU5402 in a subcutaneous xenograft mouse model.

Materials:

-

GMP-grade SU5402

-

Vehicle for formulation (e.g., DMSO, corn oil)

-

Tumor cells of interest

-

Immunocompromised mice (e.g., NOD/SCID or athymic nude mice)

-

Calipers for tumor measurement

-

Sterile syringes and needles

Procedure:

-

Tumor Cell Implantation: Subcutaneously implant tumor cells into the flank of the mice.

-

Tumor Growth Monitoring: Allow the tumors to reach a palpable size (e.g., 50-100 mm³). Measure tumor volume regularly using calipers (Volume = 0.5 x Length x Width²).

-

Randomization: Randomize the mice into treatment and control groups.

-

Treatment Administration:

-

Treatment Group: Administer SU5402 via the chosen route (e.g., intraperitoneal injection). A typical dose might be in the range of 1-25 mg/kg body weight, administered daily or on a specific schedule.

-

Control Group: Administer an equivalent volume of the vehicle solution.

-

-

Monitoring: Monitor the mice daily for signs of toxicity (e.g., weight loss, changes in behavior).

-

Tumor Measurement: Continue to measure tumor volume throughout the study.

-

Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).

Visualizing the Core Concepts

To further elucidate the concepts discussed, the following diagrams illustrate the SU5402 signaling pathway and a typical experimental workflow emphasizing the importance of GMP-grade material.

Caption: SU5402 inhibits VEGFR and FGFR signaling pathways.

Caption: Workflow for in vivo studies: GMP vs. Non-GMP SU5402.

Conclusion

References

Methodological & Application

SU 5402 (GMP) for Cell Culture: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

SU 5402 is a potent, cell-permeable small molecule that acts as a multi-targeted receptor tyrosine kinase (RTK) inhibitor. It selectively targets Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Fibroblast Growth Factor Receptor 1 (FGFR-1), and Platelet-Derived Growth Factor Receptor beta (PDGFRβ).[1][2] Its ability to modulate key signaling pathways makes it an invaluable tool in various cell culture applications, from cancer research to stem cell biology. The Good Manufacturing Practice (GMP) grade of SU 5402 ensures the highest quality and consistency, making it suitable for use as an ancillary reagent in the development and manufacturing of cell-based therapies.[3] This document provides detailed application notes and protocols for the use of SU 5402 (GMP) in cell culture.

Mechanism of Action

SU 5402 functions by competing with ATP for the binding site on the catalytic domain of its target receptor tyrosine kinases.[4] This inhibition blocks the autophosphorylation of the receptors, thereby preventing the activation of downstream signaling cascades, most notably the MEK/ERK pathway.[5] This targeted inhibition allows for precise manipulation of cellular processes such as proliferation, differentiation, and angiogenesis.

Data Presentation